(4-Bromo-3-methylphenyl)ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-methylphenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C9H12BrN·HCl. It is a derivative of phenylethylamine, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 3-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylphenyl)ethylamine hydrochloride typically involves the bromination of 3-methylphenylethylamine. The reaction is carried out by treating 3-methylphenylethylamine with bromine in the presence of a suitable solvent, such as acetic acid. The reaction mixture is then heated to facilitate the bromination process. After the reaction is complete, the product is purified through recrystallization to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, advanced purification techniques, such as chromatography, may be employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methylphenyl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 3-methylphenylethylamine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes, depending on the specific reaction conditions.
Reduction: The major product is 3-methylphenylethylamine.
Substitution: The major products vary based on the nucleophile used, resulting in compounds such as 4-hydroxy-3-methylphenylethylamine or 4-amino-3-methylphenylethylamine.
Scientific Research Applications
(4-Bromo-3-methylphenyl)ethylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methylphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors and modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Methylphenylethylamine: Lacks the bromine substituent, resulting in different chemical properties and reactivity.
4-Bromo-phenylethylamine: Lacks the methyl group, which affects its steric and electronic properties.
4-Bromo-3-methylbenzylamine: Similar structure but with a different functional group, leading to different reactivity and applications.
Uniqueness
(4-Bromo-3-methylphenyl)ethylamine hydrochloride is unique due to the presence of both the bromine and methyl substituents on the phenyl ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific research applications that require these unique characteristics.
Properties
IUPAC Name |
4-bromo-N-ethyl-3-methylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-3-11-8-4-5-9(10)7(2)6-8;/h4-6,11H,3H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAZEFZNRSJECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)Br)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.